8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one is a complex organic compound that belongs to the class of naphthyridinones
Preparation Methods
The synthesis of 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one can be achieved through various synthetic routes. One common method involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines, followed by subsequent displacement of the 7-halogen substituents with alkylamines . The reactions are typically conducted in solvents such as concentrated hydrochloric acid, 50% tetrafluoroboric acid, 70% hydrofluoric acid-pyridine, 20% and 90% sulfuric acid, dilute hydrochloric acid, and neat trifluoroacetic acid .
Chemical Reactions Analysis
8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown promise in several scientific research applications. It has been studied as a potential inhibitor of phosphodiesterase type 4 (PDE4), which is an enzyme involved in inflammatory processes . Additionally, it has been evaluated for its cytotoxicity against various carcinoma cell lines, highlighting its potential as an anticancer agent . The compound’s structure-activity relationship has been explored to understand its interactions with biological targets .
Mechanism of Action
The mechanism of action of 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one involves its interaction with specific molecular targets, such as PDE4. By inhibiting this enzyme, the compound can modulate inflammatory responses and potentially exert therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) . The binding mode of this compound has been confirmed through X-ray crystallography, revealing its interaction with the enzyme’s metal-binding pocket and solvent-filled pocket .
Comparison with Similar Compounds
Similar compounds to 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one include other naphthyridinones, such as 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones . These compounds share structural similarities but may differ in their specific biological activities and therapeutic potential. The unique structural features of this compound, such as the hydroxymethyl group, contribute to its distinct properties and applications .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
8-(hydroxymethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one |
InChI |
InChI=1S/C13H14N2O2/c16-7-8-3-4-9-11(6-8)15-13(17)10-2-1-5-14-12(9)10/h3-4,6,14,16H,1-2,5,7H2,(H,15,17) |
InChI Key |
GVXPOEVDJWMNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(C=C(C=C3)CO)NC2=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.